Proven Precursor Role in the Synthesis of Upadacitinib (Rinvoq)
N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is explicitly cited as a crucial precursor in the synthesis of Upadacitinib, a selective Janus kinase (JAK) inhibitor approved for treating autoimmune diseases like rheumatoid arthritis [1]. This role distinguishes it from other pyrrolidine building blocks that are not part of the synthetic route for this specific, commercially important drug.
| Evidence Dimension | Application as a Synthetic Intermediate |
|---|---|
| Target Compound Data | Precursor for Upadacitinib |
| Comparator Or Baseline | Other pyrrolidine or non-fluorinated amine building blocks |
| Quantified Difference | Not applicable (Binary: is or is not a precursor) |
| Conditions | Published synthetic route for Upadacitinib |
Why This Matters
This established role provides a validated use-case and demonstrates the compound's utility in synthesizing a commercially successful drug molecule, differentiating it from general research chemicals.
- [1] DrugMap. Upadacitinib Drug Details. View Source
